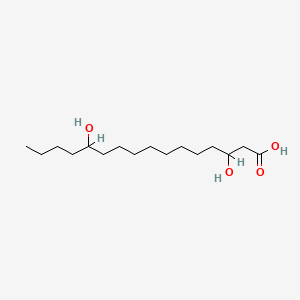

3,12-Dihydroxyhexadecanoic acid

Descripción

Structure

3D Structure

Propiedades

Número CAS |

66675-73-8 |

|---|---|

Fórmula molecular |

C16H32O4 |

Peso molecular |

288.42 g/mol |

Nombre IUPAC |

3,12-dihydroxyhexadecanoic acid |

InChI |

InChI=1S/C16H32O4/c1-2-3-10-14(17)11-8-6-4-5-7-9-12-15(18)13-16(19)20/h14-15,17-18H,2-13H2,1H3,(H,19,20) |

Clave InChI |

FEIUPFRYFFTGFY-UHFFFAOYSA-N |

SMILES |

CCCCC(CCCCCCCCC(CC(=O)O)O)O |

SMILES canónico |

CCCCC(CCCCCCCCC(CC(=O)O)O)O |

Sinónimos |

3,12-dihydroxyhexadecanoic acid 3,12-dihydroxypalmitic acid |

Origen del producto |

United States |

Occurrence, Biosynthesis, and Natural Prevalence of 3,12 Dihydroxyhexadecanoic Acid

Isolation and Identification from Biological Sources

Direct isolation of 3,12-dihydroxyhexadecanoic acid from biological sources is not extensively documented in publicly available scientific literature. However, the presence of its structural isomer, 3-hydroxyhexadecanoic acid, is well-established in various organisms. For instance, the methyl ester of 3-hydroxypalmitic acid acts as a crucial autoregulator for virulence in the plant pathogen Ralstonia solanacearum. nih.gov Additionally, 3-hydroxy fatty acids are known components of the lipopolysaccharides in the outer membranes of Gram-negative bacteria. nih.gov

The common methods for isolating and identifying hydroxy fatty acids from biological matrices involve several key steps:

Extraction: The initial step involves the extraction of total lipids from the biological material using organic solvents.

Saponification: The extracted lipids are then saponified (hydrolyzed with a strong base) to release the constituent fatty acids from their esterified forms (e.g., from triglycerides or phospholipids).

Fractionation: The resulting mixture of fatty acids can be fractionated using techniques like silica (B1680970) gel column chromatography to separate compounds based on polarity.

Derivatization: For analysis by gas chromatography-mass spectrometry (GC-MS), the fatty acids are often derivatized to increase their volatility. A common method is the preparation of trimethylsilyl (B98337) (TMS) ether derivatives.

Analysis: GC-MS is a powerful technique for identifying dihydroxy fatty acids. The mass spectra of their TMS derivatives show characteristic fragmentation patterns that allow for the determination of the positions of the hydroxyl groups. nih.gov

While these general procedures are applicable, specific protocols for the targeted isolation of this compound would need to be developed and optimized based on the source material.

Biosynthetic Pathways and Enzymology

The precise biosynthetic pathway for this compound has not been fully elucidated. However, based on our understanding of fatty acid metabolism in various organisms, a putative pathway can be proposed involving the action of specific hydroxylating enzymes on a palmitic acid precursor.

Role of Hydroxylases in de novo Synthesis

The formation of this compound likely involves two distinct hydroxylation events on a hexadecanoic acid (palmitic acid) backbone.

3-Hydroxylation: The introduction of a hydroxyl group at the C-3 position is a common step in fatty acid biosynthesis and degradation (β-oxidation). In the context of biosynthesis, the (R)-3-hydroxyacyl-ACP intermediate is a standard component of the fatty acid synthase (FAS) cycle. hmdb.ca Specific 3-ketoacyl-ACP reductases are responsible for this conversion. nih.gov

12-Hydroxylation: The subsequent hydroxylation at the C-12 position is likely catalyzed by a member of the cytochrome P450 monooxygenase (CYP) superfamily. These enzymes are known to be involved in the ω- and in-chain hydroxylation of fatty acids in plants, fungi, and bacteria. nih.gov While specific P450s that act on the C-12 position of palmitic acid have not been definitively identified, the existence of enzymes that hydroxylate other positions on the fatty acid chain suggests the potential for such an enzyme.

Microbial and Plant Biosynthetic Routes

Both microorganisms and plants are known to produce a variety of hydroxylated fatty acids.

Microbial Routes: Bacteria, particularly species like Pseudomonas, are capable of producing various hydroxy fatty acids. nih.gov For instance, Ralstonia solanacearum possesses multiple enzymes involved in fatty acid synthesis, indicating a complex metabolism that could potentially generate diverse hydroxylated fatty acids. nih.govnih.gov The biosynthesis in microbes often involves P450 enzymes or other hydroxylases that can introduce hydroxyl groups at various positions along the fatty acid chain.

Plant Routes: In plants, dihydroxy fatty acids are significant components of the biopolymers cutin and suberin, which form protective layers on the plant surface. unr.eduresearchgate.netbiocyclopedia.com The biosynthesis of these monomers involves fatty acid hydroxylases, often from the CYP86 and CYP77 families of cytochrome P450s. nih.gov These enzymes are responsible for the mid-chain and ω-hydroxylation of fatty acids. For example, 10,16-dihydroxyhexadecanoic acid is a major monomer of cutin in many plants, including Arabidopsis and tomato. biocyclopedia.comnih.gov Its formation involves an ω-hydroxylase and a mid-chain hydroxylase. A similar enzymatic logic could be applied to the synthesis of this compound, where a C-12 specific hydroxylase would act on a 3-hydroxylated precursor.

Comparative Analysis with Related Dihydroxyhexadecanoic Acid Isomers in Natural Systems

Several positional isomers of dihydroxyhexadecanoic acid exist in nature, with their distribution and abundance varying across different species and tissues. A comparative analysis highlights the potential for distinct biological roles and biosynthetic pathways for each isomer.

| Isomer | Typical Natural Occurrence | Putative Function |

| This compound | Not widely documented; potentially in specialized microbial or plant lipids. | Putative signaling molecule or biopolymer component. |

| 9,16-Dihydroxyhexadecanoic acid | A major component of cutin in many plant species. biocyclopedia.com | Structural monomer of the plant cuticle. |

| 10,16-Dihydroxyhexadecanoic acid | A dominant monomer of cutin in plants like Arabidopsis and tomato. biocyclopedia.comnih.gov | Key structural component of the plant cuticle, providing a protective barrier. |

The prevalence of 9,16- and 10,16-dihydroxyhexadecanoic acids in plant cutin underscores their importance in forming the polyester (B1180765) matrix of the cuticle. The enzymes responsible for their synthesis, particularly the mid-chain hydroxylases, exhibit a degree of specificity for the C-9 or C-10 position. The relative rarity of this compound in comparison suggests that the specific combination of hydroxylases required for its synthesis may be less common or that it is produced in smaller quantities for more specialized functions, such as signaling, that have yet to be fully discovered.

The analysis of these isomers often requires sophisticated analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), to separate and identify each isomer based on its unique fragmentation pattern. nih.govacs.org

Advanced Chemical Synthesis and Derivatization of 3,12 Dihydroxyhexadecanoic Acid

Chemo-Enzymatic and Total Synthetic Methodologies

The construction of the 3,12-dihydroxyhexadecanoic acid backbone can be approached through both chemo-enzymatic and total synthetic routes. Chemo-enzymatic methods leverage the high selectivity of enzymes for certain transformations, which can simplify complex multi-step syntheses.

A plausible chemo-enzymatic approach could commence from a more readily available fatty acid, such as ricinoleic acid (12-hydroxyoleic acid). rsc.org A sequence involving enzymatic oxidation of the existing hydroxyl group, followed by chemical modifications and a subsequent enzymatic hydroxylation at the C-3 position, represents a viable strategy. For instance, Baeyer-Villiger monooxygenases are known to catalyze the conversion of ketones to esters, which can be a key step in transforming the carbon skeleton. rsc.org

Total synthesis offers a more controlled, albeit often longer, pathway to this compound. A retrosynthetic analysis would disconnect the molecule into smaller, more manageable fragments. Key bond disconnections could be at the C4-C5 and C11-C12 bonds, allowing for the coupling of smaller synthons.

Table 1: Comparison of Synthetic Methodologies

| Methodology | Advantages | Disadvantages | Key Reactions |

| Chemo-Enzymatic | High stereoselectivity and regioselectivity, milder reaction conditions, environmentally benign. | Substrate specificity of enzymes can be limiting, potential for low yields. | Lipase-catalyzed esterification, Baeyer-Villiger oxidation, enzymatic hydroxylation. |

| Total Synthesis | High degree of control over stereochemistry and functionality, not limited by natural precursor availability. | Typically involves multiple steps, may require extensive use of protecting groups, potentially lower overall yield. | Grignard reactions, Wittig olefination, aldol (B89426) additions, cross-coupling reactions. |

Stereoselective Synthesis and Enantiomeric Resolution

The hydroxyl groups at positions C-3 and C-12 are chiral centers, meaning that this compound can exist as four possible stereoisomers. The biological activity and material properties of these isomers can differ significantly, making stereoselective synthesis a critical area of focus.

Strategies for achieving stereocontrol include the use of chiral catalysts and auxiliaries. For instance, Sharpless asymmetric epoxidation or dihydroxylation could be employed to introduce the hydroxyl groups with a specific stereochemistry. nih.gov Evans asymmetric alkylation is another powerful tool for setting stereocenters in acyclic systems. nih.gov

Alternatively, a racemic or diastereomeric mixture of this compound can be synthesized and then separated through enantiomeric resolution. This can be achieved by forming diastereomeric salts with a chiral resolving agent or through enzymatic kinetic resolution, where an enzyme selectively reacts with one enantiomer.

Rational Design of Functionalized Derivatives

The functional groups of this compound provide handles for a wide range of chemical modifications, allowing for the rational design of derivatives with tailored properties.

The carboxylic acid and two hydroxyl groups are amenable to esterification and etherification reactions. Esterification of the carboxylic acid can be used to protect it during subsequent reactions or to create prodrugs. The hydroxyl groups can be converted to esters or ethers to modify the polarity, solubility, and reactivity of the molecule. For example, acylation of the hydroxyl groups can introduce new functional groups or polymerizable moieties.

Beyond simple ester and ether derivatives, a variety of other chemical groups can be incorporated. The hydroxyl groups can be converted to azides or alkynes, which can then participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). iris-biotech.de This allows for the straightforward attachment of a wide range of molecules, including fluorophores, polymers, and biomolecules. The carboxylic acid can be converted to an amide, linking the fatty acid to amino acids or peptides. iris-biotech.de

Table 2: Examples of Functionalized Derivatives

| Derivative Type | Reagents/Conditions | Potential Application |

| Methyl Ester | Methanol (B129727), Acid catalyst | Protection of carboxylic acid, intermediate for further synthesis. |

| Acetate Esters | Acetic anhydride, Pyridine | Modification of polarity, prodrugs. |

| Azide Derivatives | Tosyl chloride, Sodium azide | Click chemistry, bioconjugation. |

| Alkyne Ethers | Propargyl bromide, Sodium hydride | Click chemistry, material science. |

| Amide Conjugates | Amino acid, Coupling agent (e.g., DCC, EDC) | Bioactive compounds, drug delivery. |

Oxidative Transformations for Production of Novel Monomers and Scaffolds

The carbon chain of this compound can be cleaved through oxidative transformations to yield smaller, bifunctional monomers that are valuable for polymer synthesis. Oxidative cleavage of the C12-C13 bond, for example, would yield a dicarboxylic acid and a shorter chain fatty acid. More aggressive oxidation could potentially cleave at both hydroxylated positions.

A well-established method for the oxidative cleavage of vicinal diols is the use of periodate (B1199274) or lead tetraacetate. However, for non-vicinal diols like this compound, other oxidative methods would be necessary. For instance, a two-step process involving oxidation of the hydroxyl groups to ketones followed by a Baeyer-Villiger oxidation could lead to the formation of esters, which can then be hydrolyzed to yield dicarboxylic acids and other fragments. mdpi.com The resulting dicarboxylic acids, such as azelaic acid (a nine-carbon dicarboxylic acid) or dodecanedioic acid (a twelve-carbon dicarboxylic acid), are important monomers for the production of polyamides and polyesters. mdpi.com

Metabolic Pathways and Biological Fate of 3,12 Dihydroxyhexadecanoic Acid

Integration into Complex Lipid Structures

3,12-Dihydroxyhexadecanoic acid is primarily identified as a fundamental structural component of complex glycolipids known as resin glycosides, or jalapins. researchgate.netnih.gov These substances are characteristic of the Convolvulaceae plant family (morning glories). nih.gov In these structures, the this compound molecule serves as an aglycone, forming an ester linkage with a complex oligosaccharide chain. researchgate.netnih.gov

For instance, it is the aglycone of operculinic acid H, a glycosidic acid isolated from Ipomoea operculata. nih.gov The complete structure, operculin I, is a complex assembly where organic acids and the glycosidic acid form a large macrocyclic ester. researchgate.net The absolute configuration of the hydroxyl groups in the naturally occurring fatty acid from these plants has been identified as (3S, 12S). nih.gov

Beyond the Convolvulaceae family, this compound has also been tentatively identified in the flower extracts of Paeonia suffruticosa (tree peony), where its presence is associated with antioxidant and anti-photoaging activities of the extract. researchgate.netresearchgate.net Its role here may be as a free fatty acid or as a component of other, yet uncharacterized, complex lipids.

The table below summarizes the documented natural sources of this compound.

| Natural Source | Family | Compound Class | Role of this compound | Reference |

| Ipomoea orizabensis | Convolvulaceae | Resin Glycoside (Jalapin) | Aglycone (as Operculinolic acid) | scribd.comdokumen.pub |

| Ipomoea operculata | Convolvulaceae | Resin Glycoside | Aglycone of Operculinic Acid H | nih.gov |

| Paeonia suffruticosa | Paeoniaceae | Fatty Acid | Identified in flower extracts | researchgate.netresearchgate.net |

Enzymatic Biotransformation and Catabolism

The specific enzymatic pathways responsible for the breakdown of this compound have not been directly studied. However, based on the known metabolism of structurally related long-chain fatty acids and dicarboxylic acids, a probable metabolic fate can be proposed.

While ω-oxidation is a key pathway for converting monofunctional fatty acids into difunctional dicarboxylic acids, this compound is already a dicarboxylic acid derivative (a dihydroxy acid), making it an unlikely initial substrate for this pathway. ontosight.ai

It is more plausible that this compound, once released from its complex lipid structures, would be a substrate for β-oxidation. Due to its nature as a long-chain dicarboxylic acid, its breakdown would be expected to occur primarily within peroxisomes. Peroxisomal β-oxidation is responsible for chain-shortening dicarboxylic acids from both ends of the molecule. This process would sequentially cleave two-carbon units (as acetyl-CoA), leading to the formation of shorter-chain dicarboxylic acids until the molecule is small enough to be further metabolized in the mitochondria. The presence of hydroxyl groups on the carbon chain would likely require the action of specific hydratase or dehydrogenase enzymes to process these functional groups before or during the β-oxidation spiral, but the specific enzymes involved remain unknown.

In plants, the primary enzymatic conversion documented for this compound is glycosylation, where sugar molecules are attached to one of its hydroxyl groups to form the complex resin glycosides. nih.gov It is conceivable that other enzymatic modifications such as further hydroxylations, desaturations, or conjugation reactions could occur, but such pathways have not been reported in the literature for this specific compound.

Role in Cellular Lipid Homeostasis

A definitive role for this compound in maintaining cellular lipid homeostasis has not been established. Its structural features suggest it could potentially be involved in metabolic regulation or cellular signaling, similar to other oxidized fatty acids. cymitquimica.com Many dihydroxy fatty acids, which belong to a class of molecules known as oxylipins, act as signaling molecules in inflammatory and metabolic pathways. nih.gov For example, certain dihydroxy fatty acids derived from eicosapentaenoic acid (EPA) can rapidly increase in plasma and exert biological effects. nih.gov

The identification of this compound in plant extracts with antioxidant properties suggests it may contribute to cellular protection against oxidative stress, which is intrinsically linked to lipid metabolism and the health of cellular membranes. researchgate.netresearchgate.net However, without direct studies, its specific influence on lipid synthesis, storage, or signaling pathways remains speculative.

Exploration of Biological Activities and Molecular Mechanisms of 3,12 Dihydroxyhexadecanoic Acid

Investigation of Antimicrobial Properties: Mechanistic Insights

The antimicrobial activity of fatty acids, including hydroxylated forms, is a subject of ongoing research. While specific mechanistic studies on 3,12-dihydroxyhexadecanoic acid are not extensively documented, the broader class of hydroxy fatty acids is known to exhibit antimicrobial effects through various mechanisms. A primary mode of action is the disruption of the microbial cell membrane's integrity. Their amphipathic nature allows them to insert into the lipid bilayer, leading to increased permeability and the leakage of essential intracellular components. This disruption can also interfere with the electron transport chain and oxidative phosphorylation, critical processes for cellular energy production researchgate.net.

Some fatty acids are known to inhibit enzymes essential for microbial survival, such as those involved in fatty acid biosynthesis. For instance, platensimycin (B21506) and platencin, which share a dihydroxy benzoic acid core, are potent inhibitors of FabF and FabH enzymes in the fatty acid synthesis II (FAS-II) pathway of Gram-positive bacteria nih.gov. This pathway is crucial for the integrity of the bacterial membrane and is absent in humans, making it an attractive target for antimicrobial agents nih.gov.

Furthermore, certain fatty acids can induce the production of reactive oxygen species (ROS) within microbial cells. This leads to oxidative stress and damage to vital cellular components like proteins and DNA. The peroxidation of lipids within the cell membrane can further compromise its structure and function nih.gov. The antifungal activity of hydroxy fatty acids produced by lactic acid bacteria, for example, has been attributed to these membrane-disrupting properties asm.org.

Influence on Microbial Physiology and Growth Dynamics

The disruption of the cell membrane and vital cellular processes by this compound and related compounds can significantly impact microbial physiology and growth dynamics. By increasing membrane permeability, these fatty acids can cause a loss of essential ions and metabolites, leading to a state of cellular stress. This can manifest as an extended lag phase in microbial growth, as the cells attempt to repair the damage and adapt to the presence of the antimicrobial agent.

During the logarithmic growth phase, the presence of such fatty acids can lead to a reduced growth rate due to the energetic cost of maintaining membrane integrity and repairing cellular damage. At sufficient concentrations, the damage can be insurmountable, leading to a bacteriostatic or even bactericidal effect, resulting in a plateau or decline in the microbial population.

The impact on cellular respiration by disrupting the electron transport chain can lead to a decrease in ATP production, further limiting the energy available for growth and other essential cellular functions. This can force a shift in the metabolic state of the microorganism as it attempts to compensate for the reduced energy yield.

Potential in Regulating Cellular Processes in Model Systems

While direct studies on the regulatory roles of this compound in model systems are limited, insights can be drawn from the broader understanding of how fatty acids influence cellular signaling. In various organisms, fatty acids and their derivatives act as signaling molecules, modulating a range of cellular processes.

In model eukaryotic organisms like yeast, fatty acids can influence gene expression related to metabolism and stress response. For example, they can impact pathways involved in glucose metabolism, respiration, and the cell cycle. The introduction of exogenous fatty acids can alter the cellular lipid profile, which in turn can affect the function of membrane-bound proteins and signaling complexes.

In bacteria, fatty acids can influence quorum sensing, a cell-to-cell communication system that regulates virulence factor production and biofilm formation. By integrating into the cell membrane, they may alter the function of membrane-associated quorum sensing receptors.

It is plausible that this compound, with its two hydroxyl groups, could have unique interactions with cellular components compared to monohydroxy or non-hydroxylated fatty acids, potentially leading to distinct effects on cellular signaling pathways. However, further research is required to elucidate these specific roles.

Structure-Activity Relationship Studies for Bioactivity Profiling

The biological activity of fatty acids is intricately linked to their chemical structure, including chain length, degree of saturation, and the presence and position of functional groups like hydroxyls. Structure-activity relationship (SAR) studies on antimicrobial fatty acids have revealed several key principles that are likely applicable to this compound.

The presence of hydroxyl groups generally increases the polarity of the fatty acid, which can influence its interaction with the microbial cell membrane. The position of these hydroxyl groups is critical for activity. For instance, in some hydroxy fatty acids, the specific location of the hydroxyl group has been shown to be a determinant of their antifungal potency.

Further SAR studies, including the synthesis and biological evaluation of analogs of this compound with varied hydroxyl positions and chain lengths, would be invaluable in creating a detailed bioactivity profile and understanding the structural determinants of its antimicrobial and other biological activities.

Sophisticated Analytical Techniques for Characterization of 3,12 Dihydroxyhexadecanoic Acid

Advanced Chromatographic Separations

Chromatography is the cornerstone for isolating 3,12-Dihydroxyhexadecanoic acid from other chemically similar compounds. Due to its dihydroxy and carboxylic acid functional groups, this molecule is highly polar and non-volatile, presenting challenges for direct analysis.

Gas chromatography is a powerful tool for separating volatile compounds. gcms.cz However, the direct analysis of polar molecules like this compound is problematic due to their low volatility and tendency to adsorb onto the GC column, leading to poor peak shape and potential sample loss. sigmaaldrich.com To overcome these issues, derivatization is an essential prerequisite, a topic covered in detail in section 6.3.

Once derivatized to a more volatile form, such as a trimethylsilyl (B98337) (TMS) ether/ester or a fatty acid methyl ester (FAME), the compound can be effectively analyzed by GC. The separation is typically performed on a capillary column with a stationary phase chosen based on the polarity of the derivatives. A mid-polarity column, such as one containing a (50%-phenyl)-methylpolysiloxane phase, is often suitable for separating fatty acid derivatives.

For detection, a Flame Ionization Detector (FID) provides a robust and universally responsive signal for carbon-containing compounds. However, for unambiguous identification, a Mass Spectrometer (MS) is the detector of choice, providing both retention time data and mass spectral information for definitive structural confirmation.

Table 1: Illustrative GC Parameters for Analysis of Derivatized this compound

| Parameter | Typical Setting | Purpose |

| GC System | Gas Chromatograph with Mass Spectrometer (GC-MS) | Separation and definitive identification. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | Provides high-resolution separation of analytes. |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry analytes through the column. |

| Inlet Temperature | 250 - 300 °C | Ensures rapid volatilization of the derivatized sample. |

| Oven Program | Initial temp ~100°C, ramp at 5-10°C/min to ~300°C | Separates compounds based on their boiling points and interaction with the stationary phase. |

| Detector | Mass Spectrometer (MS) | Provides structural information for identification and confirmation. |

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for the analysis of polar and non-volatile compounds like this compound, often without the need for derivatization. Reversed-phase (RP) HPLC is the most common modality used for this purpose.

In a typical RP-HPLC setup, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. A gradient elution is commonly employed, starting with a high proportion of aqueous solvent and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727). This allows for the retention and subsequent elution of the polar fatty acid. An acid modifier, such as formic acid or acetic acid, is often added to the mobile phase to suppress the ionization of the carboxylic acid group, resulting in better peak shape and retention.

Detection can be achieved using various methods. Universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are suitable. However, for maximum sensitivity and specificity, coupling HPLC with mass spectrometry (LC-MS) is the preferred approach. nih.gov

Table 2: Representative HPLC Parameters for this compound Analysis

| Parameter | Typical Setting | Purpose |

| HPLC System | High-Performance Liquid Chromatograph with Mass Spectrometer (HPLC-MS) | Separation and highly sensitive/specific detection. |

| Column | C18, 100 mm x 2.1 mm, 1.8 µm particle size | Retains the analyte based on its hydrophobicity. |

| Mobile Phase A | Water + 0.1% Formic Acid | The polar component of the mobile phase. |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | The non-polar component of the mobile phase. |

| Gradient | Start at 5-10% B, increase to 95-100% B over 15-20 minutes | Modulates mobile phase strength to elute compounds of varying polarity. |

| Flow Rate | 0.2 - 0.5 mL/min | Controls the speed of the separation. |

| Detector | Tandem Mass Spectrometer (MS/MS) | Provides molecular weight and structural fragmentation data. |

High-Resolution Spectroscopic Characterization

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for de novo structure determination. Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are used to piece together the carbon skeleton and confirm the precise location of the hydroxyl groups.

For this compound, key expected signals in the ¹H NMR spectrum would include:

A triplet corresponding to the terminal methyl group (C16) protons.

A complex multiplet for the two methine protons on the carbons bearing the hydroxyl groups (H-3 and H-12).

A distinct signal for the methylene (B1212753) protons adjacent to the carboxylic acid (H-2). magritek.comresearchgate.net

The ¹³C NMR spectrum would confirm the presence of 16 carbon atoms, with characteristic chemical shifts for the carbonyl carbon (C-1), the two carbons attached to hydroxyl groups (C-3 and C-12), and the terminal methyl carbon (C-16). researchgate.net

Two-dimensional NMR experiments are crucial for assembling the structure:

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling, allowing for the tracing of the proton spin systems along the fatty acid chain. magritek.com

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon, confirming the assignment of carbon signals. magritek.com The HSQC-ME variant can further distinguish between CH, CH₂, and CH₃ groups. magritek.com

These combined NMR techniques can definitively place the hydroxyl groups at the C-3 and C-12 positions. Advanced NMR methods, such as those involving chiral derivatizing agents, can also be employed to determine the stereochemistry at the chiral centers (C-3 and C-12).

Mass spectrometry provides vital information about the molecular weight and elemental composition of a molecule. For this compound (C₁₆H₃₂O₄), the monoisotopic mass is 288.23005950 Da. nih.gov High-resolution mass spectrometry (HRMS) can confirm this exact mass, which helps to determine the molecular formula.

Tandem mass spectrometry (MS/MS) is used to generate structural information through controlled fragmentation of a selected precursor ion (e.g., the [M-H]⁻ ion at m/z 287.2228). The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentations would include:

Cleavage adjacent to the hydroxyl groups. The positions of the hydroxyl groups strongly influence the fragmentation pathways.

Loss of water (H₂O) from the precursor ion.

Cleavage of the carbon-carbon bonds along the alkyl chain.

The specific fragment ions generated would allow for the localization of the hydroxyl groups. For instance, fragmentation of the [M-H]⁻ ion of a 3-hydroxy fatty acid often yields a characteristic ion corresponding to the loss of the alkyl chain, while the charge is retained on the fragment containing the carboxyl and 3-hydroxy group. A similar logic applies to the C-12 hydroxyl group, where specific cleavages on either side of this group would produce diagnostic ions confirming its location. This detailed fragmentation analysis is essential to distinguish this compound from its other isomers, such as 9,10-dihydroxyhexadecanoic acid or 10,16-dihydroxyhexadecanoic acid. hmdb.canih.gov

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. gcms.cz For this compound, this is crucial for GC analysis and can also enhance detection in LC-MS. sigmaaldrich.comnih.gov The primary goals are to increase volatility and thermal stability and to improve chromatographic peak shape and mass spectrometric detection. gcms.czsigmaaldrich.com

Common derivatization strategies include:

Esterification: The carboxylic acid group is converted to an ester, typically a methyl ester (FAME), to increase volatility. A common reagent for this is boron trichloride (B1173362) in methanol (BCl₃-Methanol). sigmaaldrich.com This reaction specifically targets the carboxyl group.

Silylation: This is a highly effective method for derivatizing both the hydroxyl and carboxylic acid groups simultaneously. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the acidic protons on the -OH and -COOH groups with a non-polar trimethylsilyl (TMS) group. This significantly increases the volatility and thermal stability of the molecule, making it ideal for GC-MS analysis. gcms.cz

Specialized Derivatization for LC-MS: To aid in the structural elucidation by LC-MS, specific derivatization reagents can be used. For example, a strategy using 4-amino-1,1-dimethylpiperidin-1-ium iodide (ADMI) has been developed to tag hydroxyl groups. nih.govresearchgate.net This derivatization introduces a permanently charged moiety, improving ionization efficiency and directing fragmentation in MS/MS analysis to produce diagnostic ions that can clearly distinguish between hydroxyl group positional isomers (e.g., 2-hydroxy vs. 3-hydroxy). nih.govresearchgate.net

Table 3: Common Derivatization Strategies for this compound

| Reagent | Abbreviation | Target Functional Group(s) | Primary Analytical Technique |

| Boron Trichloride in Methanol | BCl₃-Methanol | Carboxylic Acid | GC-MS |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Carboxylic Acid, Hydroxyls | GC-MS |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Carboxylic Acid, Hydroxyls | GC-MS |

| 4-amino-1,1-dimethylpiperidin-1-ium iodide | ADMI | Hydroxyls | LC-MS/MS |

Applications in Biomaterials and Sustainable Chemical Production

Monomer for Advanced Polymeric Materials

As a monomer, 3,12-dihydroxyhexadecanoic acid offers the potential to create polymers with tailored properties, moving away from traditional petroleum-based plastics towards more sustainable, bio-based alternatives.

The synthesis of polyesters from this compound is a key area of research. The presence of hydroxyl groups at the 3rd and 12th carbon positions allows for the formation of polyester (B1180765) chains. ontosight.ai These polyesters are of interest due to their potential biodegradability and derivation from renewable resources. ontosight.ai

Research has focused on enzymatic polymerization as a green and efficient method for polyester synthesis. For instance, studies on the related 10,16-dihydroxyhexadecanoic acid, the main monomer of tomato cutin, have demonstrated the use of lipases and ionic liquids as catalysts for polymerization. nih.govfrontiersin.org These methods often result in the formation of linear polyesters, though reaction conditions can be tuned to introduce branching. frontiersin.org The thermal properties of these bio-based polyesters are a critical aspect of their characterization. Differential Scanning Calorimetry (DSC) is used to determine key thermal transitions. For example, polyesters derived from 10,16-dihydroxyhexadecanoic acid have shown endothermic transitions (melting points) ranging from 90°C to 122°C, depending on the polymerization conditions. frontiersin.org

The molecular weight of the resulting polyesters is another crucial parameter, influencing their mechanical and physical properties. Techniques like Gel Permeation Chromatography (GPC) and Mass Spectrometry (MS) are employed for this analysis. Studies on similar dihydroxy fatty acids have reported weight average molecular weights (Mw) in the range of 800 to 1,200 Da for the resulting oligomers and polyesters. nih.gov

Table 1: Thermal Properties of a Bio-Based Polyester from a Dihydroxyhexadecanoic Acid Analog

| Polymerization Temperature (°C) | Reaction Time (h) | Endothermic Transition (T_m) (°C) |

|---|---|---|

| 80 | 12 | ~115 and ~122 |

| 90 | 12 | ~115 and ~122 |

| 100 | 12 | ~105 |

| 80 | 24 | ~115 and ~122 |

| 90 | 24 | ~109 |

| 100 | 24 | ~90 |

Data derived from studies on 10,16-dihydroxyhexadecanoic acid. frontiersin.org

The versatility of dihydroxy fatty acids extends to the synthesis of bio-based polyamides and various copolymers. preprints.org Polyamides, a significant class of engineering plastics, are traditionally synthesized from petroleum-derived monomers. polymerinnovationblog.com The use of monomers derived from renewable resources like fatty acids presents a sustainable alternative. preprints.orgpolymerinnovationblog.com

The general synthesis of polyamides involves the step-growth polycondensation of a dicarboxylic acid with a diamine. preprints.org While this compound itself is not a diamine, its derivatives or its use in combination with other bio-based diamines can lead to the formation of novel polyamides. For instance, fatty acid dimers are used to create flexible polyamide structures. tue.nlmdpi.com

Research in this area focuses on creating polyamides with a range of properties. By combining rigid and flexible monomers, such as aromatic diamines with long-chain fatty acid derivatives, it is possible to produce polyamides with varying degrees of crystallinity and a wide range of glass transition temperatures (Tg). tue.nl For example, bio-based polyamides have been synthesized with Tg values ranging from 65 °C to 102 °C. tue.nl The development of such copolymers allows for the fine-tuning of material properties to suit specific applications, from flexible films to rigid engineering components. tue.nlmdpi.com

Exploration in Surfactant, Emulsifier, and Lubricant Formulations (Mechanistic Basis)

The amphiphilic nature of this compound, possessing both a hydrophilic carboxylic acid head and hydroxyl groups, and a long hydrophobic carbon chain, makes it a candidate for applications as a surfactant, emulsifier, and lubricant. ontosight.aiontosight.ai

The mechanistic basis for these applications lies in its molecular structure:

Surfactants and Emulsifiers: The ability to lower surface tension between two liquids or between a liquid and a solid is a key characteristic of surfactants. The amphiphilic structure of this compound allows it to align at interfaces, with the hydrophilic head interacting with polar substances (like water) and the hydrophobic tail interacting with non-polar substances (like oil). This property is fundamental to its potential use in detergents, soaps, and as an emulsifying agent in various formulations. ontosight.ai

Lubricants: The long hydrocarbon chain provides lubricity. In lubricant formulations, molecules like this compound can form a thin film on surfaces, reducing friction and wear. Its derivatives could be explored for the production of biolubricants, which are often more biodegradable and less toxic than their mineral oil-based counterparts. ontosight.ai

Fabrication of Nanostructured Materials for Biochemical Research

The self-assembly properties of amphiphilic molecules like this compound are being explored for the fabrication of nanostructured materials. ontosight.ai These materials have potential applications in biochemistry and biomedicine.

The formation of structures such as liposomes or micelles is a spontaneous process driven by the hydrophobic effect in aqueous environments. ontosight.ai The hydrophobic tails of the molecules aggregate to minimize their contact with water, while the hydrophilic heads remain exposed to the aqueous phase. This self-assembly can be harnessed to create nano-sized vesicles for drug delivery or as scaffolds for tissue engineering. ontosight.ai The presence of functional groups, like the hydroxyl groups on this compound, provides sites for further chemical modification, allowing for the attachment of targeting ligands or other bioactive molecules. nih.gov

Emerging Research Frontiers and Future Perspectives for 3,12 Dihydroxyhexadecanoic Acid

Unraveling Novel Biological Functions and Pathways

While the complete biological significance of 3,12-dihydroxyhexadecanoic acid is still under investigation, preliminary research has pointed towards several potential roles and applications. ontosight.ai Scientists are actively exploring its involvement in various metabolic pathways and its potential as a bioactive molecule.

One area of interest is its antimicrobial properties. Studies have indicated that this compound exhibits activity against certain bacteria and fungi, suggesting its potential as a natural antimicrobial agent. ontosight.ai Further research is focused on elucidating the specific mechanisms by which it inhibits microbial growth and identifying the spectrum of microorganisms it is effective against.

Moreover, the presence of hydroxyl groups in its structure makes it a candidate for involvement in signaling pathways. In Ralstonia solanacearum, a plant pathogenic bacterium, the methyl ester of a similar compound, 3-hydroxypalmitic acid, acts as a novel autoregulator controlling virulence. thegoodscentscompany.com This raises the possibility that this compound or its derivatives could play similar roles in other biological systems, a hypothesis that warrants further investigation. The exploration of its metabolic fate and its interaction with cellular components will be crucial in uncovering new biological functions.

Engineering Microbial Cell Factories for Enhanced Production and Diversification

The sustainable production of this compound is a key focus for its broader application. Microbial fermentation presents a promising and environmentally friendly alternative to traditional chemical synthesis. nih.gov Researchers are exploring the use of engineered microorganisms as cell factories to produce this and other hydroxy fatty acids (HFAs). nih.gov

Microorganisms are known to produce a variety of HFAs, including di- and tri-HFAs, through the oxidation of fatty acids. nih.gov The enzymes and genes responsible for these hydroxylation reactions have been increasingly identified and characterized, laying the groundwork for metabolic engineering strategies. nih.gov By harnessing and optimizing these natural biosynthetic pathways, it is possible to enhance the production of specific HFAs like this compound.

A study demonstrated the in vitro synthesis of 9,10-dihydroxyhexadecanoic acid using recombinant Escherichia coli expressing enzymes such as fatty acid desaturase, epoxide hydrolase, and epoxygenase. doaj.org This "proof of principle" highlights the potential of using engineered microbial systems for producing specific dihydroxy fatty acids. doaj.org Future research will likely focus on optimizing host strains, improving enzyme efficiency, and scaling up fermentation processes to achieve industrially relevant yields of this compound. A thesis from MIT detailed the development of a microbial synthesis platform for various 3-hydroxyalkanoic acids, demonstrating the potential for producing novel polymers and chiral pharmaceutical building blocks. mit.edu

Advancements in Chemo-enzymatic Synthesis for Complex Derivatives

Chemo-enzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a powerful approach for creating complex derivatives of this compound. This strategy allows for the targeted modification of the fatty acid backbone to generate novel molecules with tailored properties.

One common chemo-enzymatic approach involves the lipase-catalyzed epoxidation of a double bond, followed by hydrolysis to form a diol. frontiersin.org This method has been successfully applied to produce various diols from propenylbenzenes. frontiersin.org A similar strategy could be adapted for the synthesis of this compound derivatives, potentially starting from unsaturated fatty acid precursors.

Furthermore, research into the synthesis of Coenzyme A (CoA) esters provides a roadmap for creating activated forms of fatty acids that can be used in subsequent enzymatic or chemical transformations. nih.govethz.ch The development of methods to synthesize various acyl-CoA thioesters, including those of long-chain fatty acids, opens up possibilities for producing a wide range of derivatives from 3,12-dihydroxyhexadecanoyl-CoA. nih.govethz.ch These advancements will be instrumental in exploring the structure-activity relationships of novel derivatives and expanding their application scope.

Development of High-Throughput Screening for Bioactivity

To efficiently explore the vast potential of this compound and its derivatives, high-throughput screening (HTS) methods are essential. These techniques allow for the rapid testing of large numbers of compounds for various biological activities, accelerating the discovery of new applications.

One innovative HTS approach is Cell Painting, which uses morphological profiling to predict the bioactivity of compounds. nih.gov This method has been shown to be effective across different assay types and target classes, significantly increasing the hit rates in screening campaigns. nih.gov By applying such advanced screening technologies, researchers can quickly identify promising derivatives of this compound with desirable properties, such as enhanced antimicrobial activity or specific interactions with cellular targets.

The development and application of HTS will be crucial for systematically evaluating the biological effects of a library of this compound derivatives. This will not only uncover new therapeutic and industrial applications but also provide valuable data for understanding the fundamental biological roles of this intriguing fatty acid.

Q & A

Basic: What are the established methods for synthesizing and purifying dihydroxyhexadecanoic acids from natural sources?

Methodological Answer:

Dihydroxyhexadecanoic acids are typically isolated from plant cuticles or lipid-rich tissues. For example, 10,16-Dihydroxyhexadecanoic acid was purified from tomato peel via solvent extraction (e.g., chloroform/methanol), followed by column chromatography and silylation for GC-MS analysis . Key steps include:

- Extraction : Use of polar/non-polar solvent mixtures to solubilize cutin monomers.

- Purification : Silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate).

- Validation : Structural confirmation via NMR (e.g., hydroxyl group resonance at δ 2.5–4.0 ppm) and ESI-MS (e.g., [M-H]⁻ ion at m/z 287.2) .

Basic: How are analytical techniques like NMR, ESI-MS, and GC-MS employed to characterize dihydroxyhexadecanoic acids?

Methodological Answer:

- NMR : Used to identify hydroxyl group positions. For 10,16-Dihydroxyhexadecanoic acid, H NMR shows distinct peaks for C-10 and C-16 hydroxyl protons (δ 3.5–4.0 ppm) and methylene groups (δ 1.2–1.6 ppm) .

- ESI-MS : Provides molecular weight confirmation (e.g., m/z 288.23 for [M+H]⁺) and fragmentation patterns to infer hydroxylation sites .

- GC-MS : Requires derivatization (e.g., trimethylsilylation) to enhance volatility. Silylated derivatives show characteristic retention times and mass spectra (e.g., base peak at m/z 73) .

Basic: What safety protocols are critical when handling dihydroxy fatty acids in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile solvents .

- Waste Management : Collect chemical waste separately and dispose via certified hazardous waste services to prevent environmental contamination .

- Emergency Procedures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention for persistent irritation .

Advanced: How do dihydroxyhexadecanoic acids participate in plant cuticle formation and stress responses?

Methodological Answer:

In Arabidopsis thaliana, 10,16-Dihydroxyhexadecanoic acid constitutes ~50% of cutin monomers, forming ester-linked polyhydroxy networks that regulate water permeability and pathogen resistance . Experimental approaches include:

- Gene Knockout Studies : Disrupting genes like DCR (diacylglycerol acyltransferase) reduces cutin deposition, leading to increased water loss .

- Stress Assays : Treating plants with inhibitors (e.g., EPTC) and analyzing cutin composition via GC-MS reveals stability in dihydroxy acid content under stress .

Advanced: What challenges arise in studying the metabolic incorporation of dihydroxyhexadecanoic acids in model organisms like yeast?

Methodological Answer:

Yeast studies show limited uptake of 10,16-Dihydroxyhexadecanoic acid into lipids, unlike its mono-hydroxy counterpart (16-hydroxyhexadecanoic acid). Methodological considerations include:

- Substrate Availability : Commercial unavailability necessitates in-house isolation from plant sources .

- Labeling Techniques : Use H or C isotopes (e.g., [3H]-labeled 10,16-Dihydroxyhexadecanoic acid) to track metabolic pathways .

- Enzymatic Specificity : Assay recombinant enzymes (e.g., At5g23940) to test substrate specificity for acylation reactions .

Advanced: How can researchers resolve contradictions in reported dihydroxyhexadecanoic acid compositions across different plant species?

Methodological Answer:

Discrepancies (e.g., 10,16-Dihydroxyhexadecanoic acid at 49.4% in Brassica vs. 92.2% in tomato cutin ) require:

- Standardized Extraction : Optimize solvent systems (e.g., methanol-chloroform vs. dichloromethane) to minimize artifact formation.

- Cross-Validation : Compare NMR, GC-MS, and LC-MS data across labs to confirm structural assignments.

- Species-Specific Profiling : Conduct tissue-specific metabolomics (e.g., LC-MS/MS) to quantify dihydroxy acids in diverse plant models .

Advanced: What role do specific genes (e.g., At5g23940) play in the enzymatic processing of dihydroxyhexadecanoic acids?

Methodological Answer:

The At5g23940 gene in Arabidopsis encodes a soluble diacylglycerol acyltransferase implicated in cutin synthesis. Experimental strategies include:

- Heterologous Expression : Express At5g23940 in yeast and assay for acyltransferase activity using purified 10,16-Dihydroxyhexadecanoic acid .

- Mutant Analysis : Compare cutin profiles of wild-type and at5g23940 mutants via GC-MS to identify missing acylated products.

- Substrate Screening : Test enzyme activity against synthetic dihydroxy acid analogs to map functional groups critical for catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.